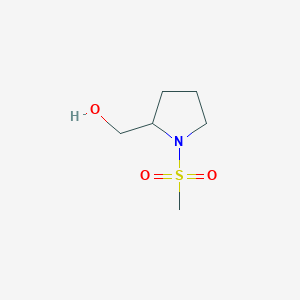

(1-Methanesulfonylpyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylsulfonylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYLDAUSPCICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methanesulfonylpyrrolidin 2 Yl Methanol

Retrosynthetic Strategies and Target-Oriented Synthesis

The design of a synthetic route to a target molecule like (1-Methanesulfonylpyrrolidin-2-yl)methanol begins with a logical process of deconstruction known as retrosynthetic analysis. nih.govprepchem.com This approach involves breaking down the target molecule into simpler, commercially available, or easily accessible precursors.

Strategic Disconnections and Logic of Synthesis in Pyrrolidine (B122466) Methanol (B129727) Derivative Design

The primary retrosynthetic disconnection for this compound involves the C-N bond of the sulfonamide and the C-C bond between the pyrrolidine ring and the hydroxymethyl group. However, a more practical and common strategy recognizes the pyrrolidine ring as a robust chiral synthon, often derived from a readily available chiral starting material.

A key disconnection strategy for this class of compounds is at the nitrogen-sulfonyl bond. This leads back to pyrrolidin-2-ylmethanol, a well-known derivative of the amino acid L-proline. This approach leverages the "chiral pool," using a naturally occurring enantiopure compound as the starting material to ensure the desired stereochemistry in the final product. The synthesis is then simplified to the protection of the nitrogen atom with a methanesulfonyl group and the reduction of the carboxylic acid or ester functionality of proline.

Another strategic disconnection can be envisioned at the C2-CH₂OH bond, which would lead to a 1-methanesulfonylpyrrolidine (B2403326) precursor. However, installing the hydroxymethyl group at a later stage often proves to be more challenging and less stereocontrolled than starting with a precursor that already contains this functionality or its precursor.

The logic of the synthesis, therefore, heavily relies on the strategic use of L-proline as a starting material. This approach offers the most direct and stereocontrolled route to the desired (S)-enantiomer of this compound.

Design of Convergent and Stereocontrolled Synthetic Routes towards the Pyrrolidine Methanol Scaffold

While a linear synthesis starting from L-proline is the most common approach for this compound, convergent strategies can be designed for more complex analogs. In a convergent synthesis, different fragments of the molecule are synthesized separately and then coupled together in the final stages. This approach is generally more efficient for the synthesis of large and complex molecules.

For the pyrrolidine methanol scaffold, a convergent approach could involve the synthesis of a functionalized pyrrolidine ring and a separate side chain, followed by their coupling. However, for the specific target this compound, a linear and stereocontrolled route is more practical and efficient.

The key to a successful stereocontrolled synthesis lies in the choice of the starting material and the reagents used in subsequent transformations. The use of L-proline from the chiral pool inherently sets the stereochemistry at the C2 position of the pyrrolidine ring. The subsequent reduction of the carboxylic acid or ester group to the primary alcohol does not affect this stereocenter.

Table 1: Comparison of Linear vs. Convergent Synthesis for this compound

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step modification of a single starting material (e.g., L-proline). | Straightforward, well-established procedures, excellent stereocontrol from the chiral pool. | Overall yield can be lower for longer sequences. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields for complex targets, allows for parallel synthesis of fragments. | More complex planning and execution, may require challenging coupling reactions. |

Enantioselective and Diastereoselective Synthesis

Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Several powerful strategies have been developed to this end.

Chiral Auxiliary and Chiral Pool Approaches for this compound

The most direct and widely employed method for the synthesis of enantiopure (S)-(1-Methanesulfonylpyrrolidin-2-yl)methanol is the chiral pool approach . sigmaaldrich.com This strategy utilizes readily available and inexpensive enantiopure natural products as starting materials. L-proline is the ideal precursor for this synthesis.

The synthesis typically involves two key steps:

N-Sulfonylation: The secondary amine of L-proline is protected with a methanesulfonyl group. This is usually achieved by reacting L-proline with methanesulfonyl chloride in the presence of a base.

Reduction: The carboxylic acid group of the resulting N-mesyl-L-proline is then reduced to the primary alcohol. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.

Table 2: Chiral Pool Synthesis of (S)-(1-Methanesulfonylpyrrolidin-2-yl)methanol from L-Proline

| Step | Reagents and Conditions | Product | Typical Yield |

| 1. N-Sulfonylation | L-Proline, Methanesulfonyl chloride, Base (e.g., NaOH, Et₃N), Solvent (e.g., H₂O, CH₂Cl₂) | N-Methanesulfonyl-L-proline | >90% |

| 2. Reduction | N-Methanesulfonyl-L-proline, Reducing agent (e.g., LiAlH₄, BH₃·THF), Solvent (e.g., THF) | (S)-(1-Methanesulfonylpyrrolidin-2-yl)methanol | 80-95% |

Chiral auxiliaries represent another powerful strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. While not the primary method for synthesizing the parent this compound (due to the efficiency of the chiral pool approach), chiral auxiliaries, including N-sulfinyl auxiliaries, are instrumental in the synthesis of more complex or substituted pyrrolidine derivatives. orgsyn.orgresearchgate.netnih.gov

Asymmetric Catalysis in Pyrrolidine Ring Formation and Functionalization

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govresearchgate.netchemrxiv.org For the synthesis of the pyrrolidine ring itself, several asymmetric catalytic methods are available, although they are more commonly applied to derivatives where the chiral pool approach is not feasible.

These methods include:

Asymmetric [3+2] Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine ring. The use of chiral ligands on the metal catalyst (e.g., copper or silver) can induce high levels of enantioselectivity.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric formation of pyrrolidines through various cascade reactions. nih.govgoogle.com

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral pyrroles or pyrrolines using chiral transition metal catalysts (e.g., rhodium or ruthenium complexes) can provide access to chiral pyrrolidines.

While these methods are not the most direct route to this compound, they represent the forefront of asymmetric synthesis and are crucial for accessing a wide range of structurally diverse and enantiopure pyrrolidine derivatives.

Enzymatic Resolution and Biocatalytic Transformations for Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. chemicalbook.commdpi.comresearchgate.netmdpi.comorgsyn.org Enzymes can be used for both the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral molecules.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of this compound, a racemic mixture of the alcohol could be subjected to enzymatic acylation, where a lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. medchemexpress.commdpi.com

Biocatalytic transformations can also be employed for the asymmetric synthesis of the target molecule. For example, the asymmetric reduction of a corresponding ketone precursor, N-methanesulfonyl-2-pyrrolidinyl methyl ketone, using a ketoreductase enzyme could yield the desired chiral alcohol with high enantioselectivity. Furthermore, recent advances have demonstrated the use of enzymes for intramolecular C-H amination to construct chiral pyrrolidines. chemicalbook.commdpi.commdpi.com While not yet specifically reported for this compound, these biocatalytic methods hold great promise for the development of more sustainable and efficient synthetic routes.

Table 3: Potential Biocatalytic Approaches for Enantiopure this compound

| Approach | Description | Enzyme Class | Potential Advantage |

| Kinetic Resolution | Selective acylation of one enantiomer of racemic this compound. | Lipases | High enantioselectivity, mild reaction conditions. |

| Asymmetric Reduction | Stereoselective reduction of N-methanesulfonyl-2-pyrrolidinyl methyl ketone. | Ketoreductases | High enantiomeric excess, direct formation of the desired enantiomer. |

| Intramolecular C-H Amination | Enzyme-catalyzed cyclization of an acyclic precursor to form the chiral pyrrolidine ring. | Cytochrome P450 variants | Novel and efficient route to the core scaffold. |

Control of Stereochemistry via Substrate Engineering and Reaction Conditions in Pyrrolidine Methanol Synthesis

The absolute and relative stereochemistry of pyrrolidine-containing molecules is crucial for their intended function, making stereocontrol a primary focus in their synthesis. For derivatives like this compound, achieving high stereochemical purity often begins with the selection of a suitable chiral starting material, a strategy known as a chiral pool synthesis. L-proline, a naturally occurring amino acid with a defined (S)-stereocenter, is a common and cost-effective precursor for this purpose. mdpi.com

The synthesis of stereochemically pure pyrrolidine methanols from L-proline leverages the inherent chirality of the starting material. A typical sequence involves the reduction of the carboxylic acid moiety of proline to a primary alcohol, yielding (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol. mdpi.com This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com The subsequent introduction of the methanesulfonyl group onto the nitrogen atom generally does not affect the stereocenter at C2.

Beyond substrate control, reaction conditions play a pivotal role in maintaining stereochemical integrity or influencing the formation of new stereocenters. In syntheses involving the creation of an additional stereocenter, such as the reduction of a ketone to form a secondary alcohol, the choice of reducing agent and temperature can significantly impact the diastereomeric ratio of the product. For instance, the reduction of a chiral benzoyl pyrrolidine can yield different erythro/threo mixtures of the corresponding phenyl(pyrrolidin-2-yl)methanol (B1280248) depending on the reducing agent used. google.com

Catalytic asymmetric methods, such as 1,3-dipolar cycloaddition of azomethine ylides, offer another powerful approach to construct the pyrrolidine ring with high stereocontrol, allowing access to various stereoisomers by tuning the catalyst and reaction conditions. mdpi.com

Table 1: Influence of Chiral Precursor on Product Stereochemistry

| Starting Material | Key Transformation | Product Stereochemistry |

|---|---|---|

| L-Proline | Reduction of carboxylic acid | (S)-configuration retained |

| D-Proline | Reduction of carboxylic acid | (R)-configuration retained |

| N-protected Proline | Grignard addition & Reduction | Diastereomeric mixture (ratio dependent on reagents) |

Direct Synthesis and Derivatization Pathways

Multi-Step Organic Reactions for the Core Pyrrolidine Methanol Scaffold Construction

The construction of the this compound scaffold is a multi-step process that typically starts from readily available chiral precursors. vapourtec.com A common and efficient pathway begins with the naturally abundant amino acid, L-proline. mdpi.com

The synthesis can be outlined in the following key steps:

Reduction of L-Proline: The carboxylic acid functional group of L-proline is reduced to a primary alcohol to form (S)-pyrrolidin-2-ylmethanol (L-prolinol). This transformation is frequently accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). mdpi.com

Sulfonylation of the Pyrrolidine Nitrogen: The secondary amine of the resulting L-prolinol is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. This step introduces the methanesulfonyl group onto the nitrogen atom, yielding the target compound, (S)-(1-Methanesulfonylpyrrolidin-2-yl)methanol.

This sequence ensures that the stereochemistry at the C2 position, inherited from L-proline, is preserved throughout the synthesis.

Table 2: Representative Multi-Step Synthesis of (S)-(1-Methanesulfonylpyrrolidin-2-yl)methanol

| Step | Reactant | Reagents | Solvent | Product |

|---|---|---|---|---|

| 1 | L-Proline | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (S)-Pyrrolidin-2-ylmethanol |

| 2 | (S)-Pyrrolidin-2-ylmethanol | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | (S)-(1-Methanesulfonylpyrrolidin-2-yl)methanol |

Functionalization Reactions of the this compound Scaffold

The this compound scaffold possesses a primary hydroxyl (-OH) group, which is the principal site for further functionalization. This alcohol moiety can undergo a variety of chemical transformations to generate a diverse range of derivatives.

Common functionalization reactions include:

Esterification: The hydroxyl group can be converted into an ester by reacting with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or mediated by coupling agents.

Etherification: Formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. For example, pyridinium (B92312) chlorochromate (PCC) typically stops at the aldehyde stage, while stronger oxidants like potassium permanganate (B83412) can lead to the carboxylic acid.

Conversion to Halides: The hydroxyl group can be substituted with a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or iodine in the presence of triphenylphosphine (B44618) and imidazole. These alkyl halides are versatile intermediates for further nucleophilic substitution reactions.

These functionalization strategies allow for the systematic modification of the scaffold to explore structure-activity relationships in various chemical and biological contexts.

Preparation of this compound Analogs and Derivatives

The preparation of analogs and derivatives of this compound can be achieved by modifying either the pyrrolidine ring or the methanesulfonyl group, in addition to functionalizing the methanol side chain as described previously.

Modification of the Pyrrolidine Ring: Analogs with substituents on the pyrrolidine ring are often synthesized starting from substituted prolines, such as 4-hydroxy-L-proline. biorxiv.org This allows for the introduction of various functional groups at different positions on the heterocyclic core. For example, starting with 4-hydroxy-L-proline would lead to the synthesis of (4-hydroxy-1-methanesulfonylpyrrolidin-2-yl)methanol analogs.

Modification of the Sulfonyl Group: Instead of methanesulfonyl chloride, other sulfonyl chlorides (R-SO₂Cl) can be used in the sulfonylation step to introduce different substituents on the nitrogen atom. For instance, reacting (S)-pyrrolidin-2-ylmethanol with benzenesulfonyl chloride or p-toluenesulfonyl chloride would yield the corresponding N-benzenesulfonyl or N-tosyl derivatives, respectively.

Synthesis of Diaryl or Aryl/Alkyl Methanol Derivatives: A significant class of derivatives can be prepared by replacing the hydrogen atoms of the methanol's CH₂ group. This is typically achieved by reacting an N-protected proline derivative, such as an N-methanesulfonyl-L-proline methyl ester, with an excess of an organometallic reagent like a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). researchgate.net For example, reaction with two equivalents of phenylmagnesium bromide would yield (1-methanesulfonylpyrrolidin-2-yl)diphenylmethanol. This approach allows for the introduction of a wide variety of aryl or alkyl groups. researchgate.net

Table 3: Examples of Synthetic Pathways to Analogs and Derivatives

| Starting Material | Key Reagent(s) | Product Type | Example Product Name |

|---|---|---|---|

| (S)-Pyrrolidin-2-ylmethanol | p-Toluenesulfonyl chloride | N-Aryl-sulfonyl derivative | (S)-(1-(Tosyl)pyrrolidin-2-yl)methanol |

| N-Methanesulfonyl-L-proline ester | Phenylmagnesium bromide (excess) | Diphenylmethanol derivative | (S)-(1-Methanesulfonylpyrrolidin-2-yl)diphenylmethanol |

Applications of 1 Methanesulfonylpyrrolidin 2 Yl Methanol As a Versatile Building Block

Utility in Asymmetric Synthesis of Complex Molecules

The inherent chirality and functional group arrangement of (1-Methanesulfonylpyrrolidin-2-yl)methanol render it a powerful auxiliary and precursor in various asymmetric transformations. Its application spans the synthesis of intricate cyclic systems and the stereoselective formation of densely functionalized molecular frameworks.

The pyrrolidine (B122466) ring of this compound serves as a foundational scaffold for the synthesis of more complex bicyclic and polycyclic structures. The stereocenter at the 2-position of the pyrrolidine ring effectively directs the stereochemical outcome of subsequent ring-forming reactions. This has been instrumental in the asymmetric synthesis of various nitrogen-containing fused and bridged ring systems, which are common motifs in biologically active natural products and pharmaceutical agents.

For instance, the hydroxyl group can be readily converted into a leaving group or an aldehyde, which can then participate in intramolecular cyclization reactions. The methanesulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the pyrrolidine ring and participate in directing metallation or substitution reactions, further enabling the construction of annulated ring systems.

Beyond its use in forming cyclic systems, this compound is pivotal in the stereoselective construction of acyclic and cyclic molecular scaffolds bearing multiple stereocenters. The chiral backbone of the molecule can be elaborated through various synthetic transformations, with the existing stereocenter providing excellent diastereocontrol.

Researchers have utilized this building block in multi-step syntheses to introduce new stereocenters with high fidelity. The hydroxyl and methanesulfonyl groups offer sites for diverse chemical modifications, allowing for the attachment of various functional groups and the extension of the carbon chain. This versatility has been demonstrated in the synthesis of complex fragments of larger molecules, where precise control over stereochemistry is paramount.

| Transformation Type | Role of this compound | Outcome |

| Intramolecular Cyclization | Chiral template and precursor | Enantiomerically enriched bicyclic systems |

| Aldol Reactions | Chiral auxiliary | Diastereoselective formation of β-hydroxy carbonyls |

| Alkylation Reactions | Chiral directing group | Stereocontrolled introduction of substituents |

| Grignard Additions | Chiral ligand/auxiliary | Enantioselective C-C bond formation |

Contribution to Total Synthesis Efforts

The pyrrolidine motif is a ubiquitous structural feature in a vast array of natural products, many of which exhibit significant biological activity. This compound, as a readily available, enantiopure pyrrolidine derivative, has proven to be an indispensable starting material in the total synthesis of such compounds.

Its application has been noted in the synthesis of alkaloids and other complex natural products where the pyrrolidine ring constitutes a core structural element. The ability to modify both the N-methanesulfonyl group and the C-hydroxymethyl group allows for the seamless integration of this building block into a convergent synthetic strategy.

The functional groups present in this compound can be exploited to trigger cascade reactions, leading to a rapid increase in molecular complexity from a simple starting material. For example, the hydroxyl group can be oxidized to an aldehyde, which can then undergo an intramolecular reaction with a nucleophile tethered to the nitrogen atom after removal or modification of the methanesulfonyl group.

Design and Synthesis of Chemically Diverse Scaffolds for Research

The concept of scaffold diversity is central to modern drug discovery and chemical biology. This compound serves as an excellent starting point for the synthesis of diverse molecular scaffolds. Its rigid, stereochemically defined core can be systematically decorated with various substituents and functional groups to generate libraries of related compounds.

Inability to Generate Article on the Chemical Compound “this compound”

Despite a comprehensive search for scientific literature and patent databases, there is insufficient publicly available information to generate a detailed and scientifically accurate article on the applications of this compound as a versatile building block, specifically focusing on its incorporation into heterocyclic frameworks beyond pyrrolidines and its use in scaffold diversity generation through derivatization.

Therefore, the requested article with the specified outline and content cannot be produced at this time due to the lack of available data in the public domain.

Mechanistic Insights and Catalytic Considerations in 1 Methanesulfonylpyrrolidin 2 Yl Methanol Chemistry

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Methanol (B129727) Synthesis

The synthesis of the (1-Methanesulfonylpyrrolidin-2-yl)methanol core structure can be approached through several mechanistic pathways, often starting from readily available chiral precursors or through the cyclization of acyclic compounds. nih.gov

A prevalent strategy begins with chiral amino acids, such as L-proline, which establishes the stereocenter at the C-2 position of the pyrrolidine ring. The synthesis typically involves two key stages: formation of the pyrrolidin-2-yl)methanol core and subsequent N-sulfonylation.

Formation of the Pyrrolidine Methanol Core :

Reduction of Proline Derivatives : A common method is the reduction of the carboxylic acid group of a protected proline derivative. nih.gov This is often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The mechanism involves the formation of a metal-alkoxy-aluminate intermediate, which is then hydrolyzed to yield the primary alcohol.

Catalytic Hydrogenation : Another approach involves the catalytic hydrogenation of substituted pyrroles. researchgate.net This reaction, often catalyzed by heterogeneous catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C), proceeds via the stepwise reduction of the aromatic pyrrole (B145914) ring to a pyrrolidine. The stereoselectivity can be directed by existing stereocenters on the substituents.

Intramolecular Cyclization : Pyrrolidine rings can also be formed via intramolecular C-H amination of acyclic sulfonamides. researchgate.net Copper-catalyzed radical relay mechanisms, for instance, can initiate an intramolecular hydrogen atom transfer (HAT) from a distal C-H bond by a nitrogen-centered radical, leading to cyclization. researchgate.netsustech.edu.cn

N-Sulfonylation (Mesylation) : Once the (pyrrolidin-2-yl)methanol core is synthesized, the methanesulfonyl group is introduced onto the nitrogen atom. This is typically achieved by reacting the secondary amine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The mechanism is a nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic sulfur atom of the methanesulfonyl chloride, displacing the chloride ion. The base serves to neutralize the hydrochloric acid byproduct. A similar mesylation process is used to convert hydroxyl groups into good leaving groups, as seen in the synthesis of the antibiotic Doripenem from a 4-hydroxyproline (B1632879) derivative. nih.gov

Role of Transition Metal Catalysts in Stereoselective Transformations involving Pyrrolidine Methanol

Transition metal catalysis is fundamental to achieving high levels of stereocontrol in reactions involving pyrrolidine derivatives. nih.gov These catalysts, typically featuring a chiral ligand coordinated to a metal center (e.g., Rhodium, Palladium, Gold, Copper), create a chiral environment that directs the stereochemical outcome of the reaction. nih.govnih.govnih.gov

Rhodium (Rh) : Rhodium complexes are extensively used for the asymmetric hydrogenation of unsaturated precursors to chiral amino acids and their derivatives. rsc.org Chiral pyrrolidine-containing phosphine (B1218219) ligands, when coordinated to rhodium, have proven highly effective in the hydrogenation of dehydroamino acids and enamides, achieving excellent enantioselectivities. nih.gov

Palladium (Pd) : Palladium catalysts are versatile for various C-C and C-N bond-forming reactions. organic-chemistry.org For instance, the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for constructing chiral pyrrolidines. nih.govorganic-chemistry.org Palladium is also used for intramolecular amination of C-H bonds to form the pyrrolidine ring. organic-chemistry.orgacs.org

Gold (Au) : Homogeneous gold(I) catalysis is effective for the activation of alkynes and allenes. nih.gov Chiral gold(I) complexes bearing ligands with a remote C₂-symmetric diaryl pyrrolidine have been developed for highly enantioselective cycloisomerization and tandem hydrogenation reactions to synthesize enantioenriched pyrrolidines. nih.govnih.gov

Copper (Cu) : Copper catalysts are particularly noted for their role in C-H amination reactions to form pyrrolidines. nih.govresearchgate.net These reactions often proceed through a radical mechanism, and the use of chiral ligands in conjunction with the copper catalyst can induce enantioselectivity. sustech.edu.cn

The design of the chiral ligand is the most critical factor for achieving high enantioselectivity in metal-catalyzed transformations. The ligand's structure dictates the three-dimensional geometry of the catalyst's active site, influencing how the substrate binds and reacts.

Key design principles include:

Steric Hindrance : Bulky substituents on the ligand can effectively shield one face of the substrate, forcing the reaction to occur on the other, less hindered face.

Electronic Effects : The electron-donating or withdrawing properties of the ligand can modulate the reactivity and selectivity of the metal center.

Bite Angle : In bidentate ligands, the angle between the two coordinating atoms influences the geometry of the metal complex and, consequently, the enantioselectivity.

Non-covalent Interactions : Attractive non-covalent interactions, such as π-π stacking or hydrogen bonding between the ligand and the substrate, can help to lock the substrate into a specific orientation within the catalytic pocket, enhancing stereochemical control. nih.gov

Recent research has yielded highly effective ligands incorporating pyrrolidine motifs for various reactions. nih.gov For example, ferrocene-based ligands containing a pyrrolidine unit have been synthesized for Rh-catalyzed asymmetric hydrogenation, achieving outstanding levels of enantioselectivity. nih.gov Similarly, JohnPhos-type ligands modified with a remote C₂-symmetric 2,5-diarylpyrrolidine have been used in gold(I) catalysis to direct enantioselective folding of substrates through attractive non-covalent interactions. nih.gov

| Metal Catalyst | Ligand Type / Name | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | BINOL-substituted phosphine-phosphoaramidite with ferrocene-pyrrolidine | Asymmetric Hydrogenation | Up to >99.9% | nih.gov |

| Gold (Au) | JohnPhos-type with remote C₂-symmetric 2,5-diarylpyrrolidine | Intramolecular [4+2] Cycloaddition | High enantioselectivities | nih.gov |

| Palladium (Pd) | Phosphoramidite ligands | [3+2] Cycloaddition | Excellent selectivities | organic-chemistry.org |

| Copper (Cu) | Chiral Phosphoric Acid (CPA) as co-catalyst | Intramolecular Radical Amination | Up to 81% | sustech.edu.cn |

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the key steps, such as oxidative addition, migratory insertion, and reductive elimination, and characterizing the transient intermediates formed during the reaction.

Copper-Catalyzed C-H Amination : Mechanistic studies on the copper-catalyzed synthesis of pyrrolidines from N-fluoride amides propose a catalytic cycle involving Cu(I)/Cu(II) species. nih.govresearchgate.netacs.org The cycle is initiated by the reaction of the Cu(I) precatalyst with the N-F substrate. This can proceed through a single-electron transfer (SET) mechanism, generating a nitrogen-centered radical and a Cu(II)-F species. Subsequent intramolecular 1,5-hydrogen atom transfer (HAT) creates a carbon-centered radical, which then couples with the nitrogen to form the pyrrolidine ring and regenerate the active Cu(I) catalyst. sustech.edu.cnacs.org The isolation and structural characterization of fluorinated copper(II) complexes have provided evidence for intermediates pertinent to this pathway. nih.govacs.org

Palladium-Catalyzed [3+2] Cycloaddition : The catalytic cycle for the Pd-catalyzed cycloaddition of trimethylenemethane (TMM) with imines to form pyrrolidines is believed to proceed through a zwitterionic Pd-TMM intermediate. nih.gov This intermediate is generated in situ from a TMM precursor. The nucleophilic Pd-TMM complex then adds to the imine, forming a new zwitterionic intermediate. The cycle is completed by the collapse of this intermediate via attack of the nitrogen nucleophile onto the π-allylpalladium species, which releases the pyrrolidine product and regenerates the palladium catalyst. nih.gov

Biocatalytic Strategies for Enantiopure this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For a chiral alcohol like this compound, several biocatalytic strategies can be envisioned.

Kinetic Resolution (KR) : This is the most common biocatalytic approach for separating enantiomers from a racemic mixture. A racemic mixture of a pyrrolidine methanol derivative is treated with an enzyme, typically a lipase (B570770), that selectively acylates or hydrolyzes one enantiomer at a much faster rate than the other. For example, lipases such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate the (R)-enantiomer of a racemic alcohol, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is limited to 50%.

Dynamic Kinetic Resolution (DKR) : To overcome the 50% yield limitation of KR, the enzymatic resolution can be combined with an in situ racemization of the slower-reacting enantiomer. This is often achieved by adding a metal catalyst (e.g., based on Ruthenium or Niobium) that continuously interconverts the less reactive alcohol enantiomer into the more reactive one. This allows the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the acylated product, achieving yields approaching 100%.

Asymmetric Bioreduction : An alternative to resolving a racemic alcohol is to synthesize it directly in an enantiopure form via the asymmetric reduction of a ketone precursor, (1-Methanesulfonylpyrrolidin-2-yl)ketone. A wide range of microorganisms or isolated ketoreductase (KRED) enzymes can catalyze the reduction of ketones to chiral secondary alcohols with very high enantiomeric excess (ee). This approach is highly efficient as it can theoretically achieve a 100% yield of the desired enantiomer.

| Biocatalytic Strategy | Enzyme Class | Typical Reaction | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Lipases (e.g., CAL-B) | Enantioselective acylation of one alcohol enantiomer | High selectivity, mild conditions | Maximum 50% theoretical yield |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Racemization Catalyst | KR combined with in-situ racemization | Theoretical yield up to 100% | Requires a compatible enzyme-metal catalyst system |

| Asymmetric Bioreduction | Ketoreductases (KREDs) / Dehydrogenases | Enantioselective reduction of a prochiral ketone | Theoretical yield up to 100%, high ee | Requires synthesis of the ketone precursor |

Q & A

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use H NMR to confirm methanesulfonyl group integration (singlet at ~3.0 ppm for -SOCH) and pyrrolidine ring protons (multiplet at 3.4–3.8 ppm for N-CH). IR spectroscopy can validate sulfonyl (S=O stretch at ~1350–1150 cm) and hydroxyl (-OH stretch at ~3300 cm) groups. For purity assessment, employ reverse-phase HPLC with a C18 column (methanol:water mobile phase, UV detection at 254 nm). Cross-reference with computational predictions (e.g., Gaussian-based DFT for vibrational spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions to identify reactive sites. For example, the methanesulfonyl group’s electron-withdrawing effect increases pyrrolidine ring electrophilicity, favoring nucleophilic attack at the α-carbon. Solvent effects (PCM model) and transition state analysis (NEB method) help predict reaction pathways. Validate models experimentally by comparing predicted activation energies with kinetic studies (e.g., Arrhenius plots from controlled-temperature reactions) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrrolidinyl methanol derivatives?

- Methodological Answer : Address discrepancies (e.g., varying IC values in enzyme assays) through meta-analysis of experimental conditions:

- Standardize assays : Control pH, temperature, and solvent (DMSO concentration ≤1%).

- Validate target specificity : Use knockout cell lines or competitive inhibitors to confirm on-target effects.

- Dose-response consistency : Replicate studies across multiple labs with blinded protocols.

- Data reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-reference with structural analogs (e.g., fluoropyridinyl-piperidinylmethanol derivatives) to isolate substituent effects .

Q. How can the stereoelectronic effects of the methanesulfonyl group influence the compound’s intermolecular interactions in catalytic systems?

- Methodological Answer : The -SOCH group enhances hydrogen-bond acceptor capacity and steric bulk, affecting ligand-protein docking. Use molecular dynamics (MD) simulations (AMBER force field) to model binding affinities. Experimentally, compare inhibition constants (K) of methanesulfonyl derivatives vs. non-sulfonylated analogs in enzyme assays (e.g., kinase or protease panels). Surface Plasmon Resonance (SPR) can quantify real-time binding kinetics .

Data Analysis & Experimental Design

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradants. Statistical models (e.g., Weibull regression) can extrapolate shelf-life .

Q. How should researchers approach conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods:

Saturate solvent (e.g., water, ethanol, hexane) with compound at 25°C.

Quantify dissolved material via gravimetry (after lyophilization) or UV-Vis calibration curves.

Account for polymorphism by characterizing crystalline forms (PXRD).

Discrepancies may arise from impurities or hydration states; purify via recrystallization and repeat assays .

Safety & Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eye contact). Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. In case of spillage, absorb with inert material (vermiculite) and dispose as hazardous waste. Emergency procedures should include rinsing exposed areas with water for 15 minutes and seeking medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.